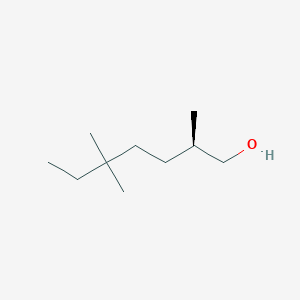

(2R)-2,5,5-Trimethylheptan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2,5,5-Trimethylheptan-1-ol is a chemical compound that belongs to the class of alcohols. This compound is also known as phytol, which is a diterpene alcohol that is commonly found in plants, especially in green leafy vegetables. Phytol is widely used in scientific research due to its unique properties and applications.

Aplicaciones Científicas De Investigación

Phytol has various scientific research applications due to its unique properties. It is widely used in the field of biochemistry, especially in the study of the biosynthesis of chlorophyll. Phytol is also used in the study of the metabolism of carotenoids, which are pigments that are commonly found in plants. Phytol is also used in the study of the synthesis of vitamin E, which is an important antioxidant that is essential for human health.

Mecanismo De Acción

Phytol acts as a precursor for the synthesis of various compounds, such as chlorophyll, carotenoids, and vitamin E. Phytol is also known to have antioxidant properties, which can protect cells from oxidative damage. Additionally, phytol has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Biochemical and Physiological Effects

Phytol has various biochemical and physiological effects on the body. It has been shown to have a positive effect on lipid metabolism, which can reduce the risk of cardiovascular disease. Phytol has also been shown to have a positive effect on glucose metabolism, which can reduce the risk of type 2 diabetes. Additionally, phytol has been shown to have a positive effect on the immune system, which can enhance the body's ability to fight infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phytol has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, phytol is a non-toxic compound that can be used in various experiments without causing harm to the researchers or the subjects. However, phytol also has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in water. Additionally, phytol can be expensive to synthesize, which can limit its use in some experiments.

Direcciones Futuras

There are various future directions for the use of phytol in scientific research. One possible direction is the study of the effects of phytol on cancer cells. Phytol has been shown to have anti-inflammatory and antioxidant properties, which can potentially reduce the risk of cancer. Another possible direction is the study of the effects of phytol on the gut microbiome. Phytol has been shown to have a positive effect on gut health, which can potentially reduce the risk of various diseases, such as inflammatory bowel disease. Additionally, phytol can be used in the development of new drugs and therapies for various diseases, such as cardiovascular disease and diabetes.

Conclusion

In conclusion, (2R)-2,5,5-Trimethylheptan-1-ol, also known as phytol, is a chemical compound that is widely used in scientific research due to its unique properties and applications. Phytol can be synthesized from chlorophyll, and it is used in the study of various biochemical and physiological processes in the body. Phytol has various advantages for lab experiments, but it also has some limitations. There are various future directions for the use of phytol in scientific research, such as the study of its effects on cancer cells and the gut microbiome.

Métodos De Síntesis

Phytol can be synthesized from chlorophyll, which is a green pigment found in plants. The process involves the extraction of chlorophyll from the plant material, followed by the hydrolysis of chlorophyll to release phytol. The hydrolysis of chlorophyll can be achieved by using various methods, such as acid hydrolysis, enzymatic hydrolysis, or alkaline hydrolysis. After the hydrolysis, phytol can be purified by using various methods, such as column chromatography, recrystallization, or distillation.

Propiedades

IUPAC Name |

(2R)-2,5,5-trimethylheptan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFPTQIWXRIYDE-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)CC[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)

![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)